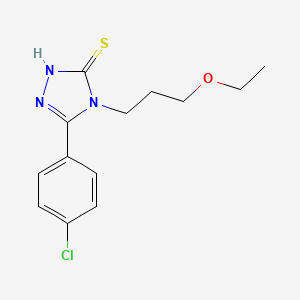

5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Substitution Reactions:

Thiol Group Introduction: The thiol group can be introduced via thiolation reactions using reagents such as thiourea or other sulfur-containing compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Reduced Derivatives: Formed through reduction reactions.

Functionalized Triazoles: Formed through substitution reactions.

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

Material Science: Used in the synthesis of polymers and advanced materials.

Biology

Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antibiotics.

Antifungal Agents: Commonly used in the treatment of fungal infections.

Medicine

Pharmaceuticals: Used in the development of drugs for various diseases, including cancer and infectious diseases.

Industry

Agriculture: Used in the synthesis of agrochemicals and pesticides.

Dyes and Pigments: Used in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of “5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family.

Fluconazole: A triazole antifungal agent.

Itraconazole: Another triazole antifungal agent.

Uniqueness

“5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” is unique due to its specific functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. The presence of the 4-chlorophenyl and 3-ethoxypropyl groups may enhance its potency, selectivity, and solubility.

Biological Activity

5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H16ClN3OS

- Molecular Weight : 297.8 g/mol

This compound belongs to the triazole class of compounds, which are known for their stability and ability to interact with various biological targets.

Triazole derivatives have been shown to exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of key enzymes involved in cell proliferation and survival.

- Antimicrobial Activity : Triazoles are known to disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase.

- Anticancer Properties : Compounds like this compound have demonstrated cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against melanoma cell lines and other cancer types such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) .

- Selectivity Towards Cancer Cells : The compound has shown a higher selectivity for cancer cells compared to normal cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound also possesses notable antimicrobial properties:

- Fungal Inhibition : It has been reported to inhibit fungal growth effectively, similar to other triazole derivatives .

- Mechanism : The mechanism involves disruption of fungal cell wall synthesis, which is critical for fungal survival.

Research Findings and Case Studies

A series of studies have evaluated the biological activities of this compound:

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3OS/c1-2-18-9-3-8-17-12(15-16-13(17)19)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGWWSLRHDPSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.